4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide
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Overview
Description
4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide is a useful research compound. Its molecular formula is C11H10BrFN2O and its molecular weight is 285.116. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide derivatives have been synthesized and studied for their antimicrobial, anti-inflammatory, and antiproliferative activities. These compounds have exhibited moderate to good antiproliferative activity, indicating their potential in cancer research and treatment. The specific chemical reactions involved in the synthesis of these derivatives, as well as their structural characterization through analytical and spectral data, have been extensively studied (Narayana et al., 2009).
Imaging Cancer Tyrosine Kinase
A new potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase, including a derivative of this compound, has been prepared. This tracer, developed through nucleophilic substitution and purification processes, has implications in cancer diagnostics and research, contributing to the early detection and monitoring of cancerous growths (Wang et al., 2005).
Anti-Influenza Virus Activities
Derivatives of this compound have been tested for antiviral activity against various strains of the influenza virus. These studies have shown that certain derivatives exhibit similar antiviral potencies, indicating the potential of these compounds in developing antiviral drugs. The studies also explored the mechanism of action, suggesting that these compounds might inhibit an early step in the virus replication cycle (Selvam et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2O/c1-4-5(2)15-10-6(11(14)16)3-7(13)9(12)8(4)10/h3,15H,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEDAXAIFPJZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=C(C=C2C(=O)N)F)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.